(R)-Rivastigmine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[3-[(1R)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVMFMHYUFZWBK-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194422 | |
| Record name | Rivastigmine, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415973-05-6 | |
| Record name | Rivastigmine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415973056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rivastigmine, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIVASTIGMINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z25UDQ15MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Foundations of Rivastigmine
Molecular Chirality of the Rivastigmine (B141) Structure
The molecular structure of rivastigmine, chemically named (S)-3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate, possesses a single chiral center. europa.euncats.io This chirality arises from a carbon atom that is bonded to four different substituent groups. europa.eu The presence of this stereocenter means that rivastigmine is not superimposable on its mirror image, a property known as chirality. google.com The molecule's formula is C14H22N2O2, and it has a molecular weight of approximately 250.34 g/mol . ncats.ionih.gov The synthesis of rivastigmine consistently targets the (S) enantiomer. europa.eu
| Property | Value |
|---|---|
| Molecular Formula | C14H22N2O2 ncats.ionih.gov |
| Molecular Weight | 250.34 g/mol ncats.ionih.gov |
| Chiral Centers | 1 ncats.ioeuropa.eu |
| Stereochemistry | Absolute ncats.ionih.gov |
Enantiomeric Forms: (R)-Rivastigmine and (S)-Rivastigmine
Due to its single chiral center, rivastigmine exists as a pair of enantiomers: this compound and (S)-rivastigmine. google.com These two molecules are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity of atoms, their spatial arrangement is different.
The pharmacologically active component used therapeutically is (S)-rivastigmine. google.comjocpr.com Research indicates that the (R)-enantiomer, which can be present as an impurity, is significantly less potent from a pharmacological standpoint than its (S)-counterpart. ncats.io The synthesis of the drug is therefore highly stereoselective to produce the desired (S)-enantiomer in a pure form. researchgate.netresearchgate.net
Significance of Stereochemistry in Biological Interactions and Enzyme Recognition
The stereochemical configuration of rivastigmine is critical for its interaction with its target enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.commdpi.com Enzymes themselves are chiral macromolecules, and their active sites are structured to bind with substrates or inhibitors possessing a specific three-dimensional shape. This stereoselectivity dictates the efficacy of the drug.
Rivastigmine functions as a pseudo-irreversible inhibitor of both AChE and BChE. mdpi.comoatext.com Its mechanism involves the carbamylation of a serine residue within the catalytic active site of these enzymes. nih.gov This action forms a covalently bound complex that temporarily inactivates the enzyme, thereby slowing the degradation of the neurotransmitter acetylcholine (B1216132). europa.eu The (S)-enantiomer exhibits the desired potent cholinesterase inhibition, which is the basis for its therapeutic use. researchgate.net
Kinetic studies have revealed differences in how rivastigmine interacts with cholinesterases from various species. For example, the carbamylation rate for human acetylcholinesterase is significantly higher than for Torpedo californica acetylcholinesterase. nih.gov Furthermore, rivastigmine is a potent inhibitor of BChE, in some contexts even more so than of AChE. nih.gov Studies have shown that while AChE levels tend to decrease as Alzheimer's disease progresses, BChE levels can increase, suggesting that the dual inhibition of both enzymes by rivastigmine may be significant. mdpi.com The specific orientation of the (S)-enantiomer allows for a more effective fit into the active sites of both human AChE and BChE, leading to its greater inhibitory activity compared to the (R)-enantiomer. ncats.iooatext.com
| Enzyme Target | Inhibitory Action of Rivastigmine | Significance |
|---|---|---|
| Acetylcholinesterase (AChE) | Pseudo-irreversible carbamate (B1207046) inhibitor. mdpi.com | Slows degradation of acetylcholine, enhancing cholinergic neurotransmission. europa.eu |
| Butyrylcholinesterase (BChE) | Potent pseudo-irreversible carbamate inhibitor. mdpi.comnih.gov | Inhibition becomes increasingly important as BChE activity rises in progressive Alzheimer's disease. mdpi.com |
Advanced Synthetic Methodologies for R Rivastigmine and Its Enantiomers
Asymmetric Synthesis Approaches
The development of stereoselective methods to synthesize the (R)-enantiomer of Rivastigmine (B141) is a significant area of research, driven by the need for enantiomerically pure pharmaceuticals. Various asymmetric strategies have been explored to control the stereochemistry at the chiral center of the molecule.
Direct Asymmetric Reductive Amination Strategies
Direct asymmetric reductive amination (DARA) has emerged as a highly efficient and atom-economical method for the synthesis of chiral amines, including the precursor to (R)-Rivastigmine. This approach involves the direct coupling of a ketone with an amine source in the presence of a chiral catalyst and a reducing agent.
One notable strategy utilizes an iridium-phosphoramidite ligand complex to catalyze the reductive amination of 3-acetylphenyl ethyl(methyl)carbamate with diphenylmethanamine. mdpi.comresearchgate.net By employing the (S)-enantiomer of the chiral ligand, (R)-5, the corresponding chiral amine intermediate for this compound, can be produced in high yield and enantiomeric excess. mdpi.com The reaction is often enhanced by additives like trifluoroacetic acid (TFA), which can improve both reactivity and enantioselectivity. mdpi.com Research has shown that this method is scalable, with gram-scale synthesis achieving a 93% isolated yield and 96% enantiomeric excess (ee). mdpi.comsemanticscholar.org
The direct asymmetric reductive amination of ketones with dimethylamine (B145610) has also been investigated, although it has been reported to result in poor yield and moderate enantiomeric excess for the synthesis of (S)-Rivastigmine. mdpi.com Further optimization of catalysts and reaction conditions is an ongoing area of research to improve the efficiency of DARA for producing enantiomerically pure Rivastigmine.
Interactive Data Table: Catalytic Systems for Direct Asymmetric Reductive Amination in Rivastigmine Synthesis
| Catalyst System | Amine Source | Product Enantiomer | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Iridium-phosphoramidite ligand ((R)-L1) | Diphenylmethanamine | (S)-Intermediate | 93 | 96 | mdpi.com |
| Iridium-phosphoramidite ligand ((S)-L1) | Diphenylmethanamine | (R)-Intermediate | High | High | mdpi.com |
| Iridium-phosphoramidite ligand | Secondary amines | (S)-Rivastigmine | 92 (overall) | 91 | nih.govrsc.org |
| Not specified | Dimethylamine | (S)-Rivastigmine | Poor | Moderate | mdpi.com |
Enzyme-Mediated Enantioselective Transformations (e.g., Lipases, Transaminases)
Enzyme-mediated synthesis offers a green and highly selective alternative for producing enantiopure this compound intermediates. Biocatalytic processes, utilizing whole cells or isolated enzymes like lipases and transaminases, operate under mild conditions and can achieve high levels of chemo-, regio-, and stereoselectivity. mdpi.com
Lipases: Lipase-catalyzed kinetic resolution is a common strategy. For example, Candida antarctica lipase (B570770) B (CALB) has been used for the stereoselective acetylation of a racemic alcohol precursor of Rivastigmine. researchgate.net In a dynamic kinetic resolution (DKR) process, a racemic alcohol is treated with a lipase and an acyl donor in the presence of a ruthenium catalyst. The catalyst racemizes the unreacted alcohol, allowing for a theoretical yield of 100% for the desired enantiomer. This method has been used to produce the acetate (B1210297) precursor to (S)-Rivastigmine with 96% conversion and 99% ee. rsc.org A combination of a bis-imine, CoCl2, and a lipase has also been shown to facilitate the enantioselective acetylation of the (R)-isomer of a racemic benzylic secondary alcohol with 91% ee. beilstein-journals.org
Transaminases (TAs): ω-Transaminases have proven effective for the asymmetric synthesis of the chiral amine precursor to Rivastigmine. A novel ω-transaminase from Paracoccus denitrificans can convert the ketone precursor, 3-acetylphenyl ethyl(methyl)carbamate, directly to the corresponding (S)-amine with over 99% ee and greater than 80% conversion. researchgate.net Another ω-TA from Vibrio fluvialis has been used to convert the MOM-protected ketone to the corresponding amine. rsc.org The use of an amine transaminase from Ruegeria pomeroyi has also been explored, which catalyzes the transfer of an amine group from isopropylamine (B41738) to 3-methoxyacetophenone to form (S)-1-(3-methoxyphenyl)ethylamine, a key intermediate. mdpi.com While these examples focus on the (S)-enantiomer, the screening and engineering of transaminases could provide routes to the (R)-enantiomer.
Ketoreductases (KREDs): The asymmetric reduction of the ketone precursor using a ketoreductase is another viable biocatalytic approach. researchgate.netrsc.org Whole cells of Lactobacillus reuteri have been used for the R-regioselective bioreduction of an aromatic ketone to produce the (R)-alcohol intermediate in 90% yield and 98% ee. mdpi.com This chemoenzymatic route provides a scalable and environmentally friendly process for the synthesis of (S)-Rivastigmine, and by extension, the potential for this compound synthesis through selection of the appropriate enzyme. mdpi.com
Interactive Data Table: Enzyme-Mediated Synthesis of Rivastigmine Intermediates
| Enzyme | Transformation | Substrate | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Lipase (CALB) & Ru catalyst | Dynamic Kinetic Resolution | Racemic alcohol | (S)-Acetate precursor | 96 (conversion) | 99 | rsc.org |
| Lipase & Bis-imine/CoCl2 | Acetylation | Racemic benzylic alcohol | (R)-Acetate | High | 91 | beilstein-journals.org |
| ω-Transaminase (P. denitrificans) | Asymmetric Amination | Ketone precursor | (S)-Amine | >80 (conversion) | >99 | researchgate.net |
| Ketoreductase (L. reuteri) | Asymmetric Reduction | Aromatic ketone | (R)-Alcohol | 90 | 98 | mdpi.com |
Chiral Catalyst-Mediated Asymmetric Reductions (e.g., Ir-SpiroPAP)
Chiral catalyst-mediated asymmetric reduction of ketones is a powerful method for establishing the stereocenter of this compound. Highly efficient chiral catalysts, such as those based on iridium, have been developed for this purpose.
Ruthenium complexes have also been investigated as catalysts for asymmetric transfer hydrogenation. For instance, the diastereoselective reduction of (R)-N-(tert-butanesulfinyl)ketimines using a ruthenium-catalyzed process can produce highly enantiomerically enriched α-branched primary amines (up to >99% ee). researchgate.net
Interactive Data Table: Chiral Catalyst-Mediated Asymmetric Reductions for Rivastigmine Synthesis
| Catalyst | Reduction Type | Substrate | Product | Overall Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Ir-SpiroPAP | Asymmetric Hydrogenation | Ketone precursor | (S)-Rivastigmine | 84 | High | acs.org |
| CBS Reagent | Chiral Reduction | Ketone intermediate | (R)-Alcohol intermediate | 88 | Not specified | researchgate.net |
| Ruthenium Complex | Asymmetric Transfer Hydrogenation | (R)-N-(tert-Butanesulfinyl)ketimine | Chiral primary amine | Not specified | >99 | researchgate.net |
Stereoselective Chlorination and Amination Routes
A stereoselective synthesis of both (S)- and this compound has been developed, where the key steps involve the stereoselective chlorination of a chiral secondary benzylic alcohol intermediate and subsequent amination of the resulting chloride. researchgate.netresearchgate.net This method allows for the production of both stereoisomers in high yields. researchgate.net
Resolution Techniques for Racemic Rivastigmine Mixtures
The resolution of racemic mixtures is a classical and industrially applied method for obtaining enantiomerically pure Rivastigmine. mdpi.com This approach involves the separation of a racemic mixture into its constituent enantiomers.
One common method is the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization. For the synthesis of (S)-Rivastigmine, D-(+)-O,o'-bis-p-tolyl formacyl tartaric acid monohydrate (D-DTTA) has been used to resolve racemic Rivastigmine. google.com This process, however, can be inefficient, with one report indicating a final yield of only 5.14% after multiple recrystallizations to achieve an optical purity of over 99%. google.com
Another strategy involves the resolution of a racemic intermediate. For example, S-(+)-camphor sulfonic acid has been used to resolve the racemic intermediate 3-(1-(N,N-dimethylamino) ethyl)phenol. google.com Similarly, it has been used to separate racemic 3-(1-(methylamino) ethyl)phenol. google.com
Enzymatic resolution, as discussed in section 3.1.2, is also a powerful technique. Lipase-catalyzed kinetic resolution of a racemic alcohol or amine precursor is a widely used method. scirp.org
Economically Viable and Scalable Synthesis Strategies
The development of economically viable and scalable synthesis strategies is crucial for the industrial production of this compound. Several approaches have been reported that focus on these aspects.
One such strategy involves the regioselective hydrogenation of a diastereomerically pure bis-amine to obtain the desired α-methyl chiral substituted benzyl (B1604629) amine. researchgate.nettandfonline.comtandfonline.com This route is described as economical, scalable, and versatile. researchgate.nettandfonline.comtandfonline.com
Development and Synthesis of Novel Intermediates for Rivastigmine Production
The industrial production of enantiomerically pure (S)-Rivastigmine hinges on the efficient synthesis of key chiral intermediates. Research has increasingly focused on developing novel intermediates and asymmetric synthetic routes to overcome the limitations of classical resolution, which often involves the loss of 50% of the racemic material. google.com These advanced methodologies aim to improve yield, reduce costs, and enhance stereoselectivity.
A pivotal intermediate in many synthetic pathways is (S)-3-[1-(dimethylamino)ethyl]phenol. However, its synthesis presents challenges, including low yields during resolution steps. google.com Consequently, efforts have been directed toward alternative precursors and innovative synthetic strategies.
One approach involves the creation of novel chiral intermediates that can be efficiently converted to the final active pharmaceutical ingredient. For instance, a patented method describes the synthesis of N-methylethylcarbamino-3-[(S)-1-(methyl-[(S)-1-phenylethyl]amino)ethyl]phenyl ester as a key intermediate. google.com This strategy introduces the chiral auxiliary, (S)-1-phenylethylamine, early in the synthesis to guide the stereochemistry. google.com Another patented route introduces novel ammonium (B1175870) salt intermediates, such as N-{(S)-1-[3-(N'-methyl-N'-ethylaminoformyloxy)phenyl]ethyl}-N,N-dimethyl-N-[(S)-1-phenylethylamino] ammonium salt, designed to facilitate high-yield, large-scale industrial production. wipo.int
A different strategy focuses on the chiral resolution of earlier-stage intermediates. One such novel intermediate is (S)-3-(1-(methylamino)ethyl)phenol, which can be obtained by resolving the racemate with chiral acids like L-tartaric acid. google.com This intermediate is then methylated to produce (S)-3-(1-(dimethylamino)ethyl)phenol. google.com This method offers a high resolution yield of over 40%. google.com
Biocatalysis and chemoenzymatic methods have emerged as powerful green technologies for producing chiral intermediates for Rivastigmine. benthamdirect.comresearchgate.net These processes utilize whole-cell microorganisms or isolated enzymes to perform highly stereoselective transformations under mild conditions. rsc.orgmdpi.com
A notable chemoenzymatic approach involves the bioreduction of a ketone precursor. In one study, 3-acetylphenyl-N-ethyl-N-methylcarbamate was reduced using whole cells of the bacterium Lactobacillus reuteri to produce the chiral alcohol intermediate, (R)-3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate, with high yield and excellent enantiomeric excess. mdpi.com Similarly, fungi isolated from soil, such as Fusarium graminearum, have been employed for the bioreduction of N-ethyl-N-methyl-carbamic acid-3-(1S-hydroxy-ethyl)-phenyl ester, another key chiral intermediate. benthamdirect.comresearchgate.net Omega-transaminases have also been used for the asymmetric amination of acetophenone (B1666503) precursors, providing a direct route to enantiopure amines. researchgate.net
The table below summarizes selected findings on the synthesis of novel intermediates for Rivastigmine production.
| Intermediate | Precursor | Catalyst/Method | Yield | Enantiomeric Excess (ee) | Reference |
| (R)-3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate | 3-acetylphenyl-N-ethyl-N-methylcarbamate | Lactobacillus reuteri DSM 20016 whole cells | 90% | 98% | mdpi.com |
| N-ethyl-N-methyl-carbamic acid-3-(1S-hydroxy-ethyl)-phenyl ester | Ketone Substrate | Fusarium graminearum (fermentation) | - | - | benthamdirect.com |
| (S)-1-(3-Methoxyphenyl)ethanamine | (E)-1-(3-methoxyphenyl)ethanone O-benzyl oxime | Borane/oxazaborolidine from (S)-valinol | - | 94% | researchgate.netresearchgate.net |
| (S)-3-(1-(methylamino)ethyl)phenol | 3-(1-(methylamino)ethyl)phenol racemate | L-tartaric acid (chiral resolution) | >40% | 99.5% | google.com |
| 1-(m-benzyloxyphenyl)-ethylamine | N/A | Heterogeneous N-picolylimidazolidinone catalyst (flow system) | 79-82% | 77-83% | rsc.org |
These advanced methodologies, centered on the development and synthesis of novel intermediates, represent a significant step forward in producing this compound more efficiently and sustainably.
Molecular and Enzymatic Mechanisms of Rivastigmine Action
Kinetic Characterization of Pseudo-Irreversible Cholinesterase Inhibition by Rivastigmine (B141)
The inhibitory action of rivastigmine is classified as pseudo-irreversible because it involves a two-step process. patsnap.commdpi.commdpi.com Initially, rivastigmine binds to the cholinesterase enzyme. Subsequently, the carbamate (B1207046) moiety of rivastigmine is transferred to the active site serine residue of the enzyme, forming a carbamylated enzyme conjugate. mdpi.comnih.govresearchgate.net This carbamylated enzyme is temporarily inactive. The "pseudo-irreversible" nature stems from the slow, but eventual, hydrolysis of this carbamate-enzyme bond, which restores the enzyme's activity. mdpi.commdpi.com This process leads to a sustained inhibition of the enzyme that can last for up to 10 hours. nih.gov
The rate of this inhibition varies between different cholinesterases. For instance, the bimolecular rate constant for the carbamylation of human acetylcholinesterase by rivastigmine is significantly higher than that for Torpedo californica acetylcholinesterase. nih.govresearchgate.net Specifically, the rate for human acetylcholinesterase is over 1600 times higher. nih.govresearchgate.net The inhibition of human butyrylcholinesterase is even more rapid. nih.govresearchgate.net The subsequent spontaneous reactivation of these carbamylated enzymes is a very slow process. nih.govresearchgate.net
Dual Inhibition Profile of Acetylcholinesterase and Butyrylcholinesterase
A key feature of rivastigmine is its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.govdrugbank.comnih.govmdpi.com While other cholinesterase inhibitors like donepezil (B133215) and galantamine are selective for AChE, rivastigmine's dual inhibition is a unique characteristic. nih.govtandfonline.com
In vitro studies have demonstrated rivastigmine's potent inhibition of both enzymes. nih.gov The half-maximal inhibitory concentrations (IC50) for rivastigmine are in the micromolar and nanomolar ranges for AChE and BChE, respectively. selleckchem.comrndsystems.com One study reported an IC50 of 4.15 µM for acetylcholinesterase and 37 nM for butyrylcholinesterase. selleckchem.com Another study in male Wistar rats showed IC50 values of 4.3 nM for brain AChE and 31 nM for brain BChE. nih.gov This indicates a higher potency towards BChE in these particular experimental conditions. nih.gov
The following table summarizes the inhibitory potency of rivastigmine on AChE and BChE from various studies.
| Enzyme | Source | IC50 Value | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | General | 4.15 µM | selleckchem.com |
| Butyrylcholinesterase (BChE) | General | 37 nM | selleckchem.com |
| Acetylcholinesterase (AChE) | Human Brain Cortex | 5100 ± 100 nM | d-nb.info |
| Butyrylcholinesterase (BChE) | Human Sera | 3500 ± 100 nM | d-nb.info |
| Acetylcholinesterase (AChE) | Rat Brain (G1 form) | 14000 ± 300 nM | d-nb.info |
| Acetylcholinesterase (AChE) | Rat Brain (G4 form) | 5600 ± 400 nM | d-nb.info |
Detailed Binding Site Interactions and Conformational Changes in Cholinesterases
The interaction of rivastigmine with cholinesterases involves specific molecular interactions within the enzyme's active site, leading to conformational changes that are crucial for its inhibitory effect.
Covalent Carbamylation of the Active Site Serine Residue
The core of rivastigmine's inhibitory mechanism is the covalent modification of the serine residue located in the catalytic triad (B1167595) of the cholinesterase active site. tandfonline.comnih.govresearchgate.net Rivastigmine's carbamate group reacts with this serine, forming a carbamoyl-enzyme complex. mdpi.comresearchgate.net This process effectively blocks the enzyme's ability to hydrolyze its natural substrate, acetylcholine (B1216132). mdpi.com The formation of this covalent bond is what leads to the prolonged, or "pseudo-irreversible," inhibition. drugbank.comtandfonline.com
Role of Active Site Histidine Movement in Enzyme Inactivation
Crystallographic studies of the rivastigmine-cholinesterase conjugate have revealed significant conformational changes within the active site. nih.gov A key observation is the movement of the active-site histidine residue (H440 in Torpedo AChE) away from its usual position where it forms a hydrogen bond with a glutamate (B1630785) residue (E327), a critical component of the catalytic triad. nih.govresearchgate.net This movement disrupts the catalytic triad's normal function, which is essential for the enzyme's catalytic activity. nih.govresearchgate.net This disruption is thought to be a contributing factor to the unusually slow reactivation kinetics of the inhibited enzyme. nih.govresearchgate.net
Interactions with Anionic Subsites of Cholinesterases
After the carbamylation reaction, the leaving group of rivastigmine, (-)-S-3-[1-(dimethylamino)ethyl]phenol, is not immediately expelled from the active site. nih.govresearchgate.net Instead, it is retained within the "anionic" subsite of the enzyme. nih.govresearchgate.net This subsite normally interacts with the positively charged quaternary ammonium (B1175870) group of acetylcholine. The retained leaving group engages in non-covalent interactions, including π-π stacking with aromatic residues like tryptophan (W84) and phenylalanine (F330), which further stabilizes the inhibited state. researchgate.net The carbamyl portion of rivastigmine also forms hydrogen bonds with other residues in the active site. researchgate.net
Differential Selectivity of Rivastigmine for Brain versus Peripheral Cholinesterases
Rivastigmine exhibits a degree of selectivity for cholinesterases in the central nervous system (CNS) over those in peripheral tissues. drugbank.comselleckchem.comnih.gov This selectivity is advantageous as it may minimize peripheral cholinergic side effects. researchgate.net
This brain-selective inhibition is partly attributed to rivastigmine's preferential inhibition of the G1 isoform of AChE. d-nb.inforesearchgate.netcaldic.comsci-hub.se Acetylcholinesterase exists in different molecular forms, with the G1 (monomeric) and G4 (tetrameric) forms being prominent in the brain. d-nb.infooup.com In the brain, particularly in Alzheimer's disease, the G1 form is relatively preserved while the G4 form decreases. d-nb.infonih.gov Rivastigmine's higher affinity for the G1 form means it can effectively target the remaining AChE activity in the affected brain regions. d-nb.infonih.gov Conversely, the G4 isoform is the predominant form in peripheral tissues like skeletal muscle. researchgate.net Therefore, rivastigmine's lower affinity for the G4 form may contribute to its reduced peripheral activity. researchgate.netnih.gov
Studies in rats have shown that rivastigmine is more effective at inhibiting AChE in the cortex and hippocampus compared to other brain regions. jcu.cz Furthermore, long-term treatment with rivastigmine in Alzheimer's disease patients has been shown to decrease AChE activity in the cerebrospinal fluid (CSF), while some other inhibitors may increase it. tandfonline.comnih.gov
Comparative Enzyme Kinetics of Carbamylation and Decarbamylation Rates
Carbamylation: The Inhibition Step
Carbamylation is the process where rivastigmine transfers its carbamoyl (B1232498) group to a serine residue in the active site of the cholinesterase enzyme. mdpi.com This results in a carbamylated, and thereby inactivated, enzyme. The rate of this reaction is a critical determinant of the inhibitor's potency.
Research findings indicate that (R)-Rivastigmine carbamylates both human AChE and human BChE, but with significantly different efficiencies. The bimolecular rate constant for the carbamylation of human AChE by rivastigmine is approximately 3,300 M⁻¹ min⁻¹. nih.gov In contrast, the carbamylation of human BChE is substantially more rapid, with a rate constant of about 90,000 M⁻¹ min⁻¹. nih.gov This demonstrates that rivastigmine is a more potent inhibitor of BChE, carbamylating it over 27-fold faster than AChE. nih.gov
This kinetic profile distinguishes rivastigmine from other cholinesterase inhibitors like donepezil and galantamine, which are selective for AChE. oup.com The dual inhibition of both AChE and BChE is a key feature of rivastigmine's mechanism. nih.gov The structural characteristics of the inhibitor, particularly the substituents on the carbamoyl group, play a significant role in determining the carbamylation rate. researchgate.netcapes.gov.br
Table 1: Comparative Carbamylation Rates of this compound
| Enzyme | Source | Carbamylation Rate Constant (k_i) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Human | 3,300 M⁻¹ min⁻¹ | nih.gov |
| Butyrylcholinesterase (BChE) | Human | 90,000 M⁻¹ min⁻¹ | nih.gov |
Decarbamylation: The Reactivation Step
Decarbamylation is the spontaneous hydrolysis of the carbamoyl-enzyme bond, which regenerates the active enzyme. mdpi.com The rate of this reactivation is crucial as it dictates the duration of the enzyme's inhibition and, consequently, the drug's duration of action. weizmann.ac.il
For this compound, the decarbamylation process is notably slow. nih.govoup.com This "pseudo-irreversible" nature means that once the enzyme is carbamylated, its activity is suppressed for an extended period. oup.com Detailed kinetic studies have shown that the spontaneous reactivation of rivastigmine-inhibited cholinesterases is very slow. For instance, with the related Torpedo californica AChE, less than 10% of enzyme activity was recovered after 48 hours. nih.gov Similarly, the reactivation of human BChE inhibited by rivastigmine is also very slow. This prolonged inhibition, which can last for many hours, ensures a sustained increase in acetylcholine levels at the synapse. oup.comweizmann.ac.il Product information indicates a duration of AChE inhibition of approximately 9 hours, which reflects this slow decarbamylation process. europa.eumedsafe.govt.nz
The slow kinetics of reactivation are thought to be due to significant structural changes within the enzyme's active site upon carbamylation, which hinders the hydrolysis of the covalent bond. nih.gov
Table 2: Comparative Decarbamylation Characteristics of this compound
| Enzyme | Source | Decarbamylation Rate / Half-Life | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Human | Very slow; duration of inhibition is approximately 9 hours. | europa.eumedsafe.govt.nz |
| Butyrylcholinesterase (BChE) | Human | Very slow. | nih.gov |
| Acetylcholinesterase (AChE) | Torpedo californica | <10% reactivation after 48 hours. | nih.gov |
Preclinical Pharmacokinetic Investigations of Rivastigmine
Absorption and Tissue Distribution in In Vitro and Animal Models
Preclinical studies have demonstrated that rivastigmine (B141) is rapidly and almost completely absorbed after oral administration, with over 96% of the dose being absorbed. nih.gov However, it undergoes extensive first-pass metabolism, which results in a lower bioavailability of approximately 35% to 40% at a 3 mg dose. fda.govbrieflands.com In rat studies, after intramuscular administration, plasma levels of rivastigmine increased transiently, reaching a maximum concentration (Cmax) of 4.96 ± 0.67 ng/mL at 25.00 ± 6.16 minutes. nih.gov
In vitro studies using Caco-2 cell monolayers, a model for intestinal absorption, have been employed to investigate the permeability of rivastigmine. One study found that the cumulative amount of rivastigmine that passed through Caco-2 cell cultures was significant, with liposomal formulations showing varied permeability coefficients. ingentaconnect.com For instance, a rivastigmine-sodium taurocholate liposome (B1194612) formulation had a permeability coefficient of -0.75. ingentaconnect.com
Rivastigmine exhibits weak binding to plasma proteins, approximately 40%, over the therapeutic concentration range. fda.goveuropa.eunih.gov It distributes equally between blood and plasma. fda.govnih.gov A key characteristic of rivastigmine is its ability to readily cross the blood-brain barrier. europa.euebmconsult.com Animal studies have confirmed its distribution into the central nervous system (CNS). nih.gov Following administration in rats, rivastigmine was found to quickly distribute into CNS regions, including the olfactory region, hippocampus, cerebrum, and cerebellum, as well as peripheral tissues. researchgate.netnih.gov Studies in rats have shown that brain concentrations of rivastigmine can exceed those in the plasma. nih.govnih.govresearchgate.net For example, after intramuscular injection in rats, the maximum brain concentration was 6.18 ± 0.40 ng/mL, reached at 17.00 ± 5.02 minutes. nih.gov
Table 1: Rivastigmine Pharmacokinetic Parameters in Rats after Intramuscular Administration
| Parameter | Plasma | Brain |
|---|---|---|
| Cmax (ng/mL) | 4.96 ± 0.67 | 6.18 ± 0.40 |
| Tmax (min) | 25.00 ± 6.16 | 17.00 ± 5.02 |
| AUCtotal (min.ng/mL) | 201.85 ± 8.99 | 350.65 ± 33.64 |
Data from a study comparing plasma and brain levels of rivastigmine in rats. nih.govresearchgate.net
Metabolic Pathways and Metabolite Identification
The metabolism of rivastigmine is a key aspect of its pharmacokinetic profile, characterized by its primary route of hydrolysis and minimal involvement of the cytochrome P450 system.
Cholinesterase-Mediated Hydrolysis to Decarbamylated Phenolic Metabolites (e.g., NAP 226-90)
Rivastigmine is rapidly and extensively metabolized, primarily through hydrolysis mediated by its target enzymes, acetylcholinesterase and butyrylcholinesterase. fda.goveuropa.euebmconsult.comdrugbank.com This process leads to the formation of a decarbamylated phenolic metabolite, known as NAP 226-90. europa.eudrugbank.commdedge.com This metabolite has significantly less inhibitory activity on acetylcholinesterase (less than 10%) compared to the parent compound. europa.eumedsafe.govt.nz The formation of NAP 226-90 is a crucial step, and its concentration is considered an indicator of the extent of enzyme inhibition. researchgate.net In vitro studies have shown that this metabolite shows minimal inhibition of acetylcholinesterase. europa.eu
Further Metabolite Conjugation Pathways (e.g., Sulfate (B86663) Conjugates)
Following the initial hydrolysis, the primary metabolite, NAP 226-90, undergoes further metabolic conversion. A major pathway for its clearance is through sulfate conjugation. nih.govfda.gov The sulfate conjugate of the decarbamylated metabolite is a major component excreted in the urine, accounting for a significant portion of the administered dose. nih.govebmconsult.com Other minor metabolic pathways include the formation of a demethylated sulfate conjugate and several other unidentified minor metabolites. hres.ca
Absence of Significant Hepatic Cytochrome P450 System Involvement in Metabolism
A distinguishing feature of rivastigmine's metabolism is the minimal involvement of the hepatic cytochrome P450 (CYP450) isoenzyme system. fda.goveuropa.euebmconsult.commedsafe.govt.nznih.gov In vitro and animal studies have consistently shown that the major CYP450 isoenzymes play a negligible role in the breakdown of rivastigmine. fda.goveuropa.euebmconsult.commedsafe.govt.nznice.org.uk This is a significant clinical advantage as it reduces the likelihood of drug-drug interactions with medications that are metabolized by the CYP450 system. nih.govnice.org.uk
Elimination Routes and Excretion Mechanisms in Preclinical Systems
The primary route for the elimination of rivastigmine and its metabolites is through the kidneys. fda.govebmconsult.comdrugbank.commedsafe.govt.nz Following the administration of radiolabeled rivastigmine in preclinical studies, the majority of the radioactivity is recovered in the urine. fda.govebmconsult.com In one study, over 90% of the administered dose was eliminated via renal excretion within 24 hours. europa.eumedsafe.govt.nz Unchanged rivastigmine is not detected in the urine; it is the metabolites that are excreted. fda.govebmconsult.commedsafe.govt.nz Less than 1% of the administered dose is excreted in the feces. europa.eudrugbank.commedsafe.govt.nz
Brain-Targeting and Central Nervous System Pharmacokinetics in Animal Models
Preclinical studies in animal models have consistently demonstrated the ability of rivastigmine to penetrate the central nervous system (CNS). nih.govdntb.gov.ua Animal studies have shown that rivastigmine selectively inhibits acetylcholinesterase in the cortex and hippocampus, brain regions significantly affected in Alzheimer's disease. nih.govmedsafe.govt.nzsci-hub.se
In rats, rivastigmine has been shown to be rapidly absorbed and distributed to the brain. researchgate.netnih.gov A study comparing intramuscular administration of rivastigmine in rats found that brain concentrations exceeded plasma concentrations. nih.govnih.gov The maximum concentration in the brain was reached at approximately 17 minutes post-administration. nih.govresearchgate.net The brain-to-plasma ratio of the total drug exposure (AUCtotal) was found to be less than two-times higher in the brain than in plasma. nih.govresearchgate.net
Formulation strategies have been explored to enhance brain targeting. For instance, a mucoadhesive thermosensitive in situ gel for intranasal delivery in mice showed significantly better distribution to the brain compared to intravenous or standard intranasal solutions. researchgate.net Another study in rats demonstrated that intranasal administration resulted in higher rivastigmine concentrations in CNS regions and a longer duration of cholinesterase inhibition compared to intravenous administration. researchgate.netnih.gov
Influence of Pharmaceutical Formulation on Pharmacokinetic Profile in Preclinical Studies
Preclinical research has extensively investigated how different pharmaceutical formulations of rivastigmine can alter its pharmacokinetic profile, aiming to enhance its therapeutic efficacy and improve its delivery characteristics. These studies have explored various formulations, including transdermal patches, nanoparticles, and liposomes, to overcome the limitations associated with conventional oral administration, such as significant first-pass metabolism.
Transdermal Formulations
Transdermal delivery systems for rivastigmine have been a primary focus of preclinical investigation to provide continuous and controlled drug release. nih.gov In animal models, transdermal patches have demonstrated the ability to maintain steady plasma concentrations of rivastigmine over a 24-hour period, in contrast to the fluctuating levels observed with oral administration. nih.gov This consistent release helps in maintaining therapeutic drug levels while minimizing potential side effects associated with high peak plasma concentrations. nih.gov
Preclinical studies in various animal models, including mice, rats, rabbits, dogs, and minipigs, have shown that transdermal application leads to less metabolism of rivastigmine compared to oral dosing. medicines.org.uk This is evidenced by a lower metabolite-to-parent area under the curve (AUC) ratio after transdermal administration (around 0.7) compared to oral administration (around 3.5), indicating that the transdermal route effectively bypasses extensive first-pass metabolism in the liver. nih.govmedicines.org.uk
Furthermore, preclinical pharmacokinetic studies have revealed that the inter-subject variability in rivastigmine plasma concentrations is significantly lower with the transdermal patch compared to the oral capsule. medsafe.govt.nz Specifically, the variability in maximum plasma concentration (Cmax) and AUC from time zero to 24 hours (AUC0-24h) was 43% and 49%, respectively, for the patch, versus 74% and 103% for the oral capsule in a single-dose study. medsafe.govt.nz
The site of application of the transdermal patch has also been shown to influence the drug's bioavailability in preclinical models. nih.gov Studies have indicated that application to the upper back or chest results in the highest exposure, while application to the abdomen or thigh may lead to approximately 20-30% lower exposure. europa.eu
Nanoparticle-Based Formulations
Nanoparticle-based formulations have been explored to enhance the delivery of rivastigmine, particularly to the brain. Preclinical studies have shown that encapsulating rivastigmine in nanoparticles can significantly improve its pharmacokinetic profile and brain uptake. japsonline.com
One study investigating rivastigmine-loaded L-lactide-depsipeptide polymeric nanoparticles administered intravenously in rats demonstrated a 3.79-fold increase in total concentration and a 2-fold increase in mean residence time compared to an intravenous solution of rivastigmine. nih.gov Crucially, the brain concentration of the drug was 5.45-fold higher with the nanoparticles compared to an oral solution and 2-fold higher than an intravenous solution. nih.gov
Another preclinical study in rats using methoxy (B1213986) poly(ethylene glycol)-co-poly(ε-caprolactone) (MPEG-PCL) nanoparticles showed significantly higher brain uptake clearance of the drug compared to the free drug solution. acs.org Similarly, chitosan (B1678972) nanoparticles administered intranasally in preclinical models resulted in profoundly higher brain concentrations of rivastigmine compared to both intranasal and intravenous administration of a simple rivastigmine solution. japsonline.com
Liposomal Formulations
Liposomal formulations of rivastigmine have been developed to improve its delivery across biological membranes, including the skin and the blood-brain barrier. dovepress.comnih.gov
A preclinical study evaluating a topical liposomal formulation of rivastigmine in rats showed enhanced skin permeation. nih.gov The liposomal formulation achieved a steady-state flux of 0.11 ± 0.01 mg/cm²/h, which was more than double that of an aqueous control solution. nih.gov In vivo, the topical application of these liposomes resulted in a significantly higher Cmax (208 ng/ml) and AUC0-24 (3605 ng·h/ml) compared to the control group. nih.gov
Intranasal administration of rivastigmine-loaded liposomes has also shown significant promise in preclinical studies for direct brain delivery. researchgate.netsrce.hr In one such study, a nasal liposomal formulation of rivastigmine exhibited superior pharmacokinetic properties compared to oral administration, including a more rapid onset of action (Tmax of 5 minutes vs. 15 minutes), a substantially higher Cmax (1489.5 ± 620.71 ng/mL vs. 56.29 ± 27.05 ng/mL), and enhanced systemic bioavailability (118.65 ± 23.54% vs. 4.39 ± 1.82%). researchgate.netnih.gov The half-life was also increased, and the clearance rate was reduced with the nasal liposomal formulation. researchgate.netnih.gov
Interactive Data Table: Pharmacokinetic Parameters of Different Rivastigmine Formulations in Preclinical Studies
Below is an interactive table summarizing the key pharmacokinetic parameters from the preclinical studies mentioned. Use the filters to compare different formulations and parameters.
| Formulation | Administration Route | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Oral Solution | Oral | Rat | 56.29 ± 27.05 | 0.25 | 1663.79 ± 813.54 | 4.39 ± 1.82 | researchgate.netnih.gov |
| Transdermal Patch | Transdermal | - | - | - | - | - | nih.govmedicines.org.ukmedsafe.govt.nz |
| L-lactide-depsipeptide Nanoparticles | Intravenous | Rat | - | - | - | - | nih.gov |
| Chitosan Nanoparticles | Intranasal | - | - | - | - | - | japsonline.com |
| Topical Liposomes | Topical | Rat | 208 | - | 3605 | - | nih.gov |
| Nasal Liposomes | Intranasal | Rat | 1489.5 ± 620.71 | 0.083 | 35921.75 ± 9559.46 | 118.65 ± 23.54 | researchgate.netnih.gov |
Preclinical Pharmacodynamic Investigations of Rivastigmine
In Vitro and In Vivo Cholinesterase Inhibition Studies in Animal Tissues and Models
Preclinical studies have established that (R)-Rivastigmine is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In vitro assays using rat brain tissues have quantified its inhibitory activity. For instance, the half-maximal inhibitory concentrations (IC50) for AChE in different brain areas were determined to be in the micromolar range. novartis.com
| Brain Region | In Vitro IC50 for AChE Inhibition |
| Cortex | 1.7 x 10⁻⁵ M |
| Hippocampus | 1.5 x 10⁻⁵ M |
| Striatum | 2.0 x 10⁻⁵ M |
| Pons/Medulla | 2.0 x 10⁻⁵ M |
| Data derived from in vitro studies on rat brain areas. novartis.com |
Furthermore, in vitro studies in male Wistar rats demonstrated that rivastigmine (B141) had a greater inhibitory potency for brain BuChE and AChE compared to donepezil (B133215) under optimal assay conditions. nih.gov Preclinical research also indicates that rivastigmine preferentially inhibits the G1 enzymatic form of AChE, which is the predominant form in the brains of individuals with Alzheimer's disease. nih.gov
Ex vivo studies, where the drug is administered to the animal and tissue is later analyzed, confirmed these inhibitory effects. Following oral administration in rats, rivastigmine inhibited AChE activity across several brain regions. novartis.com Studies in AChE knockout mice have highlighted the functional role of BuChE in the hydrolysis of acetylcholine (B1216132), suggesting that rivastigmine's dual inhibition may enhance cholinergic transmission. nih.gov
Regional Brain Cholinesterase Inhibition Profiles (e.g., Hippocampus, Cerebral Cortex, Striatum)
This compound exhibits a degree of brain-region selectivity in its inhibitory action, a feature considered advantageous for targeting the brain areas most affected by Alzheimer's disease. nih.gov Preclinical evidence from animal studies suggests that rivastigmine is a more potent inhibitor of AChE in the cerebral cortex and hippocampus compared to other brain regions like the striatum. nih.govresearchgate.netnih.gov
Ex vivo analysis in rats after single oral doses showed a more pronounced inhibition of AChE in the hippocampus and cortex than in the striatum and pons/medulla. novartis.com This selectivity is significant because the cortex and hippocampus are crucial for memory and cognitive processes and are severely impacted by the neuronal loss characteristic of Alzheimer's disease. nih.gov Following single oral doses, the accumulation of acetylcholine (ACh) levels in the rat brain was also more pronounced in the cortex than in the hippocampus or striatum. hres.ca However, it was noted that this apparent selectivity for specific brain regions was diminished with chronic, continuous dosing over 14 days. novartis.com
| Brain Region | Ex Vivo IC50 for AChE Inhibition (single p.o. dose) |
| Cortex | 0.5 mg/kg |
| Hippocampus | 1.0 mg/kg |
| Striatum | 1.75 mg/kg |
| Pons/Medulla | 2.0 mg/kg |
| Data derived from ex vivo studies in rats following oral administration. novartis.com |
Relationship Between Preclinical Exposure and Enzyme Inhibition
A clear relationship between the administered dose of this compound and the degree of cholinesterase inhibition has been established in preclinical models. In rats, single oral doses resulted in dose-dependent inhibition of AChE activity in various brain regions. novartis.com For example, a dose of 1.5 mg/kg was found to effectively reverse spatial memory deficits induced by scopolamine, which corresponds to an AChE inhibition of nearly 50% in the cortex. jcu.cz
Studies directly comparing plasma and brain levels in rats after intramuscular administration showed that rivastigmine readily enters the central nervous system, with brain concentrations exceeding those in the plasma. brieflands.com The maximum brain concentration was observed approximately 17 minutes after administration. brieflands.com This extensive distribution into the CNS is critical for its therapeutic effect. nih.gov The relationship between drug exposure and effect is also influenced by factors such as body weight; preclinical data suggest that lower body weight can lead to higher steady-state concentrations, which would correlate with greater enzyme inhibition. europa.eu
Enzyme Reactivation Kinetics Following Rivastigmine Inhibition
This compound is classified as a pseudo-irreversible or intermediate-acting inhibitor. researchgate.netnih.gov Its mechanism involves the formation of a covalent carbamoyl-enzyme complex at the active site of cholinesterases. nih.gov This interaction temporarily inactivates the enzyme. europa.eu
The "pseudo-irreversible" nature stems from the very slow rate of decarbamoylation, the process by which the enzyme is regenerated. Kinetic studies on the conjugate of rivastigmine with Torpedo californica acetylcholinesterase revealed that spontaneous reactivation is extremely slow, with less than 10% of the enzyme reactivating after 48 hours. nih.govresearchgate.net This slow reactivation provides a long duration of pharmacological action, with inhibition lasting up to 10 hours. researchgate.netnih.gov Structural analysis from crystallography suggests that a significant movement of the active-site histidine residue upon binding disrupts the catalytic triad (B1167595), which may explain the unusually slow kinetics of reactivation. nih.govresearchgate.net In human volunteers, the enzyme activity returns to baseline levels approximately 9 hours after the peak inhibitory effect is reached. europa.eu
Comparative Preclinical Pharmacodynamics with Other Cholinesterase Inhibitors in Animal Models
This compound has been compared to other cholinesterase inhibitors in various animal models, revealing differences in potency, selectivity, and efficacy.
In vitro , rivastigmine showed greater inhibitory potency for rat brain BuChE (IC50: 31 nM) and AChE (IC50: 4.3 nM) compared to donepezil (BuChE IC50: 7,400 nM; AChE IC50: 6.7 nM). nih.gov
In a rat model of cognitive deficit induced by quinuclidinyl benzilate, rivastigmine (1.2 mg/kg) and donepezil (2.65 mg/kg) were effective at reversing the impairment, while tacrine (B349632) was not at the tested dose. jcu.cz Rivastigmine was subjectively considered the most effective in this study, which was attributed to its greater selectivity for brain cholinesterase over peripheral enzymes. jcu.cz
In a transgenic Drosophila model of Alzheimer's disease, rivastigmine was compared with galantamine. Galantamine was found to be a more potent inhibitor of acetylcholinesterase. nih.govresearchgate.net However, rivastigmine was more effective at reducing oxidative stress and improving the climbing ability of the flies. nih.govresearchgate.net
Another study in a Drosophila model found that while donepezil was more effective at reducing amyloid aggregation, rivastigmine and galantamine still reduced the aggregation rate by approximately 50%. frontiersin.org
| Drug | Comparative Finding in Animal Model | Reference |
| Donepezil | Rivastigmine has higher in vitro potency for rat BuChE and comparable potency for AChE. | nih.gov |
| Galantamine | Galantamine is a more potent AChE inhibitor in a Drosophila model, but rivastigmine is more effective at reducing oxidative stress. | nih.gov |
| Tacrine | Rivastigmine was effective in a rat cognitive deficit model where tacrine was not at the tested dose. | jcu.cz |
Investigation of Neuroprotective Mechanisms in Preclinical Models (e.g., Antioxidant Properties, Prevention of Protein Misfolding)
Beyond its primary role in inhibiting cholinesterases, preclinical studies suggest that this compound may possess other neuroprotective properties.
Antioxidant Properties: In a transgenic Drosophila model of Alzheimer's disease, rivastigmine demonstrated a greater potency in reducing oxidative stress compared to galantamine. nih.govresearchgate.net Flies exposed to rivastigmine showed a significant, dose-dependent decrease in the activity of superoxide (B77818) dismutase (SOD), an enzyme involved in oxidative stress pathways. nih.gov
Prevention of Protein Misfolding: The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. foodandnutritionjournal.org Preclinical studies indicate that rivastigmine may interfere with this process.
In one transgenic Drosophila model, rivastigmine was shown to reduce the rate of Aβ aggregation by about 50%. frontiersin.org
Another study using a similar Drosophila model found that both rivastigmine and galantamine could prevent the formation of Aβ-42 aggregates in a dose-dependent manner. nih.gov
Broader studies have shown that cholinesterase inhibitors, including rivastigmine, can reduce Aβ deposition and subsequent neuronal death in various animal models. nih.gov Retrospective analyses have also linked rivastigmine treatment to a reduction in whole brain and hippocampal atrophy. mdpi.com
Structure Activity Relationship Sar Studies of Rivastigmine Analogues
Identification of Essential Structural Features for Cholinesterase Binding and Inhibition
The inhibitory action of Rivastigmine (B141) on cholinesterases is primarily attributed to its carbamate (B1207046) moiety. researchgate.netacs.org This functional group is capable of a covalent reaction with the serine residue in the active site of the cholinesterase enzymes. researchgate.netacs.org This interaction, known as carbamoylation, inactivates the enzyme for a period, thereby increasing the levels of acetylcholine (B1216132) in the brain. drugbank.comnih.gov
The core structure of Rivastigmine, a carbamate derivative, is related to physostigmine, a naturally occurring alkaloid. emerginginvestigators.org However, it is structurally distinct from other cholinesterase inhibitors like donepezil (B133215) and tacrine (B349632). drugbank.com The binding of Rivastigmine to the active site of cholinesterases is also influenced by electrostatic interactions with the anionic binding site of the enzyme. emerginginvestigators.org
Key structural components essential for the activity of Rivastigmine and its analogues include:
The Carbamate Moiety: This group is directly involved in the covalent modification of the serine residue in the enzyme's active site, which is the primary mechanism of inhibition. researchgate.netacs.org
The Phenyl Ring: This aromatic ring system is crucial for positioning the molecule within the active site gorge of the cholinesterases.
The Dimethylaminoethyl Group: The tertiary amine in this side chain, which is protonated at physiological pH, interacts with the peripheral anionic site (PAS) of the enzyme, contributing to the binding affinity.
Impact of Substituent Modifications on Inhibitory Potency and Selectivity for AChE and BChE
Modifications to the substituents on the Rivastigmine scaffold have a profound impact on its inhibitory potency and its selectivity towards either AChE or BChE.
One of the most significant findings from SAR studies is the effect of the N-alkyl groups on the carbamate moiety. Studies have consistently shown that methyl carbamates are generally more potent inhibitors of AChE than their corresponding ethyl carbamates. researchgate.netacs.org This is attributed to a steric hindrance effect between the larger ethyl group and the histidine (His440) residue in the active site of AChE. researchgate.netacs.org In contrast, this unfavorable steric interaction is less pronounced with BChE, which possesses a larger acyl-binding pocket. researchgate.netacs.orgnih.gov Consequently, while methyl carbamate analogues often show little to no selectivity between AChE and BChE, ethyl carbamate analogues tend to be more potent inhibitors of BChE. researchgate.netacs.orgnih.gov
Furthermore, the introduction of different substituents on the phenyl ring can also modulate activity and selectivity. For instance, creating hybrid molecules by linking the active moiety of Rivastigmine with other chemical entities, such as indole (B1671886) or hydroxyphenylbenzimidazole, has been explored to develop multi-target-directed ligands. mdpi.comnih.govmdpi.com In some cases, these hybrid compounds have demonstrated enhanced inhibition of AChE compared to Rivastigmine itself. nih.govmdpi.com For example, certain rivastigmine-indole hybrids showed higher AChE inhibition, and those with a hydroxyl group on the indole moiety also exhibited good antioxidant activity. mdpi.com
The length and nature of the linker connecting the Rivastigmine core to other moieties in hybrid molecules also play a critical role in determining the inhibitory profile. mdpi.com
| Compound Modification | Effect on AChE Inhibition | Effect on BChE Inhibition | AChE/BChE Selectivity |
|---|---|---|---|
| N-methyl carbamate vs. N-ethyl carbamate | Methyl carbamates are generally more potent. researchgate.netacs.org | Less difference in potency compared to AChE. researchgate.netacs.orgnih.gov | Methyl carbamates show low selectivity; ethyl carbamates can be more selective for BChE. researchgate.netacs.orgnih.gov |
| Conformationally restricted tricyclic analogues | A sulfur-containing methyl derivative was 192-fold more potent than Rivastigmine. researchgate.netacs.org | Ethyl derivatives were significantly more potent against BChE than AChE. researchgate.netacs.orgnih.gov | Methyl derivatives showed no selectivity, while ethyl derivatives were BChE selective. researchgate.netacs.orgnih.gov |
| Rivastigmine-indole hybrids | Some hybrids showed higher inhibition than Rivastigmine. mdpi.com | Data not specified. | Data not specified. |
| Rivastigmine-hydroxyphenylbenzimidazole hybrids | All tested hybrids were better inhibitors than Rivastigmine. nih.govmdpi.com | One series of isomers (series 5) were better inhibitors. nih.govmdpi.com | Series 5 compounds were more potent BChE inhibitors. nih.govmdpi.com |
Stereochemical Influence on SAR and Enantiomeric Biological Activity
Stereochemistry plays a critical role in the biological activity of Rivastigmine. The molecule has a chiral center, and its enantiomers exhibit different pharmacological properties. The (S)-enantiomer of Rivastigmine is known to be the more biologically active form compared to the (R)-enantiomer. emerginginvestigators.orgresearchgate.net
The differential activity of the enantiomers underscores the importance of a precise three-dimensional arrangement of the molecule for optimal interaction with the active site of the cholinesterase enzymes. The specific stereochemistry of the (S)-enantiomer allows for a more favorable binding orientation within the enzyme's active site, leading to more effective inhibition.
Asymmetric synthesis approaches have been developed to produce specific enantiomers of Rivastigmine and its analogues, allowing for the evaluation of their individual biological activities. sioc-journal.cn These studies have confirmed that the stereochemical configuration is a key determinant of the inhibitory potency of these compounds. emerginginvestigators.orgresearchgate.netsioc-journal.cn
| Enantiomer | Biological Activity |
|---|---|
| (S)-Rivastigmine | More biologically active. emerginginvestigators.orgresearchgate.net |
| (R)-Rivastigmine | Less biologically active. emerginginvestigators.orgresearchgate.net |
Advanced Analytical Methodologies for Rivastigmine Research
Chromatographic Techniques for Quantification and Characterization
Chromatographic techniques are the cornerstone of (R)-Rivastigmine analysis, offering high-resolution separation and precise quantification.
High-Performance Liquid Chromatography (HPLC, RP-HPLC)
High-Performance Liquid Chromatography (HPLC) and its reverse-phase (RP-HPLC) variant are the most widely employed techniques for the analysis of this compound. irjet.netnih.gov These methods are valued for their accuracy, precision, and robustness in determining the compound in bulk and pharmaceutical dosage forms. scholarsresearchlibrary.comtsijournals.com
Several RP-HPLC methods have been developed and validated for the estimation of Rivastigmine (B141). A common approach involves using a C18 column with a mobile phase consisting of a buffer and an organic modifier. For instance, one method utilizes a mixture of phosphate (B84403) buffer and acetonitrile (B52724) (70:30 v/v) with UV detection at 217 nm, achieving a retention time of 3.66 ± 0.25 min. tsijournals.com Another validated method employs a Thermo Hypersil C4 column with a mobile phase of 0.01 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) and acetonitrile (60:40, v/v), with UV detection at 220 nm. scholarsresearchlibrary.com In this method, Atorvastatin was used as an internal standard, and the retention times for Rivastigmine and Atorvastatin were 4.75 and 8.83 minutes, respectively. scholarsresearchlibrary.com
The versatility of HPLC allows for its application in various stages of drug development, including the analysis of Rivastigmine in transdermal drug delivery systems. ijpsr.com A study focusing on a transdermal patch developed a fast, simple, and reproducible RP-HPLC method using a C-18 column and a mobile phase of 0.01M ammonium acetate buffer and acetonitrile (70:30 v/v) with UV detection at 219 nm. ijpsr.com This method demonstrated linearity over a concentration range of 50-100 µg/ml, with a retention time of 4.40 minutes. ijpsr.com
The development of stability-indicating HPLC methods is also crucial for assessing the degradation of Rivastigmine under various stress conditions. One such isocratic HPLC method was developed using a reverse phase C-8 column and a mobile phase with a buffer at pH 3.0, with analysis at 50°C and UV detection at 220 nm. ajpaonline.com This method, with a retention time of 11 minutes for Rivastigmine tartrate, was successfully used to evaluate the drug's stability under conditions of oxidative, acid, base, hydrolytic, thermal, and photolytic stress. ajpaonline.com
Table 1: Examples of HPLC Methods for this compound Analysis
| Parameter | Method 1 tsijournals.com | Method 2 scholarsresearchlibrary.com | Method 3 ijpsr.com | Method 4 ajpaonline.com |
|---|---|---|---|---|
| Column | Inertsil, C-18 | Thermo Hypersil C4 | C-18 RP-HPLC | Reverse phase C-8 |
| Mobile Phase | Phosphate buffer:Acetonitrile (70:30 v/v) | 0.01 M ammonium acetate (pH 4.0):Acetonitrile (60:40, v/v) | 0.01M ammonium acetate buffer:Acetonitrile (70:30 v/v) | Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection (UV) | 217 nm | 220 nm | 219 nm | 220 nm |
| Retention Time | 3.66 ± 0.25 min | 4.75 min | 4.40 min | 11 min |
| Linearity Range | 10-100 µg/mL | Not Specified | 50-100 µg/mL | Not Specified |
| Internal Standard | Not Used | Atorvastatin | Not Used | Not Used |
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC for the quantification of this compound. akjournals.comresearchgate.net This technique is particularly useful for routine analysis and stability-indicating studies. akjournals.com
A validated stability-indicating HPTLC method has been established for the analysis of Rivastigmine in bulk drug and capsule formulations. akjournals.com This method utilizes aluminum-backed silica (B1680970) gel 60F254 HPTLC plates with a mobile phase of chloroform (B151607) and methanol (B129727) (4:6, v/v). akjournals.com Densitometric analysis is performed in absorbance mode at 210 nm. akjournals.com This method effectively separates Rivastigmine (RF 0.53 ± 0.02) from its degradation products (RF 0.32 ± 0.02). akjournals.com The method demonstrated good linearity in the concentration range of 200–1600 ng per spot, with limits of detection and quantitation of 30 and 100 ng per spot, respectively. akjournals.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. jpionline.orgjpionline.org This technique is particularly advantageous for the rapid quantification of Rivastigmine in both its pure form and pharmaceutical formulations. jpionline.org
A sensitive and high-speed UPLC method was developed and validated for Rivastigmine quantification. jpionline.org This method employs an Acquity UPLC BEH C8 column with a mobile phase of ammonium phosphate buffer and acetonitrile (65:35% v/v) at a flow rate of 0.5 mL/min. jpionline.org With UV detection at 254 nm, the method demonstrated linearity over a range of 12.5 to 75 µg/mL and a high degree of precision, with a relative standard deviation (%RSD) of 0.2% for system precision. jpionline.org The accuracy of the method was confirmed with recovery values between 98% and 102%. jpionline.org
Mass Spectrometry Techniques (LC-MS, GC-MS, LC-MS/MS)
Mass spectrometry (MS) coupled with chromatographic techniques provides unparalleled sensitivity and specificity for the analysis of this compound, especially in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for quantifying Rivastigmine and its metabolites in human plasma. nih.govresearchgate.netresearchgate.net A sensitive and reproducible LC-MS/MS method was developed for the simultaneous determination of Rivastigmine and its major metabolite, NAP 226-90. nih.gov This method involves liquid-liquid extraction from plasma, followed by analysis on a Purospher Star RP-18 column with a triple quadrupole mass spectrometer using positive atmospheric chemical ionization. nih.gov The method was validated over a concentration range of 0.200 to 30.0 ng/mL. nih.gov Another rapid and sensitive LC-MS/MS method for Rivastigmine in human plasma utilized solid-phase extraction and a Betabasic-8 column for separation. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another technique that has been successfully applied for the determination of Rivastigmine in human plasma. nih.gov A rapid and sensitive GC-MS method with a cycle time of 11 minutes was developed and validated, achieving a limit of quantification (LOQ) of 0.2 ng/mL. This method employed liquid-liquid extraction with deuterated Rivastigmine as the internal standard. caymanchem.com
Spectrophotometric Methods (UV-Vis)
UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the estimation of this compound in bulk and pharmaceutical dosage forms. ijshr.comjetir.org
A simple UV spectrophotometric method was developed and validated for the estimation of Rivastigmine in capsule dosage form. ijshr.com Using 0.1M HCl as the solvent, the wavelength of maximum absorbance (λmax) was determined to be 216 nm. ijshr.com The method demonstrated linearity and had a limit of detection (LOD) and limit of quantitation (LOQ) of 0.44 µg/ml and 1.44 µg/ml, respectively. ijshr.com Another UV-visible spectrophotometric method was developed for the determination of Rivastigmine in spiked human plasma. indexcopernicus.comjournalijar.com After extraction with methanol, the absorbance maximum was found to be 270 nm, and the method was linear in the range of 6-15 ppm. indexcopernicus.comjournalijar.com
Method Development and Validation for Biological Matrices (e.g., Plasma, Brain Homogenates)
The accurate quantification of this compound in biological matrices such as plasma and brain homogenates is essential for pharmacokinetic and pharmacodynamic studies. japsonline.comjapsonline.comresearchgate.net These methods must be meticulously developed and validated to ensure reliability.
Several HPLC-UV methods have been developed for the bioanalysis of Rivastigmine in plasma and brain matrices. japsonline.comjapsonline.com One such method utilized protein precipitation for drug extraction, followed by HPLC-UV analysis. japsonline.comjapsonline.com This method was validated and showed good linearity with recovery ranging from 96.73% to 109.81% in plasma and 93.42% to 108.39% in the brain. japsonline.comjapsonline.com The lowest concentration detected was 75 ng/mL in both matrices. japsonline.com
LC-MS/MS methods are also widely used for the analysis of Rivastigmine in biological samples due to their high sensitivity and selectivity. oup.com A highly accurate and sensitive HPLC-MS/MS method was established for the determination of Rivastigmine in rat plasma and tissues. The method involved ethyl acetate extraction and chromatographic separation on an Agilent C18 column. The limit of quantification was 0.1 ng·mL-1 in plasma and 0.2 ng·mL-1 in tissues.
Furthermore, studies have investigated the brain-targeting of Rivastigmine after intramuscular administration in rats, requiring sensitive analytical methods to determine its concentration in both plasma and brain homogenates. brieflands.com ELISA analysis has also been employed to measure the effect of Rivastigmine on amyloid-β brain load in mouse models of Alzheimer's disease. nih.govnih.gov
The validation of these analytical methods is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure parameters like accuracy, precision, linearity, specificity, and robustness are within acceptable limits. jpionline.orgdoi.org
Optimized Sample Preparation Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction, Protein Precipitation)
The accurate quantification of this compound in complex biological matrices is critically dependent on the efficacy of the sample preparation method. The primary goal of this step is to isolate the analyte from interfering endogenous components such as proteins, lipids, and salts, which can compromise the sensitivity and accuracy of analytical instruments. The choice of technique is often a balance between recovery, cleanliness of the extract, speed, and cost. Research into the bioanalysis of Rivastigmine has explored several established methods, including liquid-liquid extraction, solid-phase extraction, and protein precipitation, each optimized for different analytical platforms and biological samples. japsonline.comakjournals.comjournalijar.com
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. journalijar.com For Rivastigmine analysis, LLE is frequently employed to achieve a clean extract with high recovery. The selection of the organic solvent and the adjustment of the aqueous phase's pH are critical parameters for optimizing extraction efficiency.
Research findings indicate that various solvent systems have been successfully used for Rivastigmine extraction. In one method, a combination of diethyl ether (DEE) and dichloromethane (B109758) (DCM) in a 70:30 (v/v) ratio was used to extract Rivastigmine and its internal standard from human plasma samples. researchgate.net Another common approach involves using 1-butanol/n-hexane (2:98, v/v) for extraction from plasma under alkaline conditions, followed by a back-extraction into a diluted acetic acid solution. researchgate.net This back-extraction step further purifies the sample by transferring the analyte back into a clean aqueous phase, leaving many interferences behind in the organic layer. researchgate.net
Tert-butyl methyl ether (TBME) has also been proven effective, demonstrating a high and consistent extraction recovery of over 90% for Rivastigmine from rat plasma. nih.gov For brain tissue analysis, a multi-step process involving protein precipitation with trichloroacetic acid, followed by LLE with ethyl acetate under alkaline conditions (using ammonium hydroxide), has been successfully validated. researchgate.net
Table 1: Research Findings on Liquid-Liquid Extraction (LLE) for Rivastigmine
| Matrix | Extraction Solvent/System | Key Parameters | Reported Recovery/Efficiency | Analytical Method | Reference |
|---|---|---|---|---|---|
| Human Plasma | Diethyl ether (DEE) – Dichloromethane (DCM) (70:30, v/v) | Extraction from plasma samples for pharmacokinetic study. | Not specified. | LC-MS/MS | researchgate.net |
| Rat Plasma | Tert-butyl methyl ether (TBME) | One-step LLE. | >90% | HPLC-Fluorescence | nih.gov |
| Human Plasma | 1-butanol/n-hexane (2:98, v/v) | Extraction at alkaline pH followed by back-extraction into diluted acetic acid. | Not specified. | HPLC-UV | researchgate.net |
| Rat Plasma and Brain Homogenates | Ethyl acetate | Initial protein removal with trichloroacetic acid, followed by LLE at alkaline pH. | 93 ± 2% (Plasma), 95 ± 2% (Brain) | LC-ESI-MS | researchgate.net |
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a chromatographic technique used for sample preparation that isolates analytes from a liquid sample by using a solid adsorbent (the stationary phase). journalijar.com It is often favored for its ability to produce very clean extracts, thereby reducing matrix effects in sensitive analytical methods like mass spectrometry. akjournals.comakjournals.com However, it can be more costly and time-consuming compared to other methods like protein precipitation. japsonline.comakjournals.com
For Rivastigmine analysis, SPE has been developed and validated for use with serum and plasma samples. One study optimized an SPE method using Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges to purify Rivastigmine from human serum. thieme-connect.com This method yielded a high recovery rate of over 92% and was successfully applied for routine analysis using HPLC with UV detection. thieme-connect.com The limit of quantification (LOQ) achieved with this sample preparation technique was 2.5 ng/mL. thieme-connect.com
Table 2: Research Findings on Solid-Phase Extraction (SPE) for Rivastigmine
| Matrix | SPE Cartridge/Phase | Key Parameters | Reported Recovery | Analytical Method | Reference |
|---|---|---|---|---|---|
| Human Serum | Oasis HLB | Optimized for purification from serum. | >92% | HPLC-UV | thieme-connect.com |
| Human Plasma | Not specified | Rapid extraction for a sensitive LC-MS/MS assay. | 86.28% | LC-MS/MS | researchgate.net |
| Human Plasma | Not specified | Used for sample extraction prior to LC-MS detection. Noted as being more expensive and time-consuming than PP. | Not specified. | LC-MS | japsonline.com |
Protein Precipitation
Protein Precipitation (PP) is one of the most straightforward, rapid, and cost-effective methods for sample preparation in bioanalysis. japsonline.com It involves adding a water-miscible organic solvent to the biological sample (e.g., plasma or brain homogenate) to denature and precipitate the endogenous proteins. After centrifugation, the clear supernatant containing the analyte is collected for analysis.
Acetonitrile is a commonly used precipitating agent for Rivastigmine analysis. akjournals.comakjournals.comnih.gov It has been effectively used to extract Rivastigmine and its metabolite, NAP 226-90, from human and rat plasma prior to analysis by UPLC-MS/MS and HPLC-MS/MS, respectively. akjournals.comakjournals.comnih.gov Methanol is another solvent used for this purpose. japsonline.comresearchgate.net One study developed a high-throughput method using chilled methanol for protein precipitation from rat plasma and brain homogenate samples, followed by HPLC-UV analysis. japsonline.com This method demonstrated excellent recovery, ranging from 96.73% to 109.81% in plasma and 93.42% to 108.39% in the brain. japsonline.com
For the analysis of Rivastigmine in rat brain homogenate, a cold acetonitrile-methanol mixture (1:1, v/v) has also been utilized, yielding recoveries between 99.03% and 102.24%. nih.gov While protein precipitation is fast and offers high recovery, the resulting extract may contain more interferences compared to LLE or SPE, which can sometimes lead to more significant matrix effects in LC-MS analysis. akjournals.com
Table 3: Research Findings on Protein Precipitation for Rivastigmine
| Matrix | Precipitating Agent | Key Parameters | Reported Recovery | Analytical Method | Reference |
|---|---|---|---|---|---|
| Human Plasma | Acetonitrile | Simplified sample preparation for UPLC-MS/MS. | Not specified. | UPLC-MS/MS | nih.gov |
| Human Plasma | Methanol | Protein precipitation from a 100 µL plasma aliquot. | Not specified. | LC-MS/MS | researchgate.net |
| Rat Plasma & Brain | Chilled Methanol | Fast and inexpensive approach for HPLC-UV. | Plasma: 96.73%–109.81% Brain: 93.42%–108.39% | HPLC-UV | japsonline.com |
| Rat Brain Homogenate | Cold Acetonitrile-Methanol (1:1, v/v) | Simple and economical extraction. | 99.03%–102.24% | HPLC-Fluorescence | nih.gov |
| Rat Plasma | Acetonitrile | Simultaneous quantification of Rivastigmine and its metabolite. | 101.2%–107.4% | HPLC-MS/MS | akjournals.com |
Computational Chemistry and Molecular Modeling of Rivastigmine
Molecular Docking Studies with Cholinesterase Enzymes (AChE, BChE) and Other Biological Targets (e.g., Aβ-42)
Molecular docking simulations are pivotal in elucidating the binding mechanisms of (R)-Rivastigmine with its primary targets, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as other targets implicated in Alzheimer's disease, such as the amyloid-beta peptide (Aβ-42).
Interaction with Cholinesterases:
Docking studies reveal that this compound accommodates well within the active site gorges of both AChE and BChE. mdpi.com In AChE, this compound has been shown to form a hydrogen bond with the Tyr337 residue. scienceopen.comresearchgate.netscienceopen.com The binding affinity of Rivastigmine (B141) to AChE has been calculated to be -7.0 kcal/mol and -7.9 kcal/mol in different studies. dergipark.org.tr The carbamate (B1207046) moiety of Rivastigmine is crucial for its inhibitory action, as it can covalently react with the active site of the enzyme. nih.gov Studies on conformationally restricted analogues have suggested that steric hindrance between the ethyl group of Rivastigmine and His440 in the AChE active site may influence inhibitory potency. nih.gov The larger acyl-binding pocket of BChE compared to AChE is thought to contribute to differences in inhibition profiles. nih.govmdpi.com
Interaction with Aβ-42:
Molecular docking analyses have also explored the interaction between Rivastigmine and the Aβ-42 peptide, which is a key component of amyloid plaques in Alzheimer's disease. These studies show that Rivastigmine can bind to Aβ-42, with a calculated Gibbs free energy of -6.2 kcal/mol. scienceopen.com The binding involves the formation of hydrogen bonds with residues such as His14 and Gly33 of the Aβ-42 protein. scienceopen.comresearchgate.netscienceopen.com Hydrophobic and van der Waals interactions with residues like Val12, Leu17, and Ile32 further stabilize the complex. scienceopen.comscienceopen.com This interaction is significant as it suggests a potential role for Rivastigmine in inhibiting Aβ aggregation, a pathological hallmark of Alzheimer's disease. mdpi.com
| Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|
| AChE | -7.1 | Tyr337, Glu202 | scienceopen.com |
| AChE | -7.0, -7.9 | Not specified | dergipark.org.tr |
| Aβ-42 | -6.2 | His14, Gly33, Val12, Leu17, Ile32 | scienceopen.com |
Molecular Dynamics Simulations for Understanding Protein-Ligand Interactions and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its biological targets, offering insights into the stability of the complex over time.
Quantum Chemical Calculations and Density Functional Theory (DFT) for Molecular Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic and structural properties of this compound. These methods provide a deeper understanding of the molecule's reactivity, stability, and spectroscopic characteristics.
DFT has been used to optimize the geometry of Rivastigmine and to calculate various molecular properties. nih.govpensoft.netresearchgate.net The crystal structure of rivastigmine hydrogen tartrate has been solved and optimized using DFT, showing good agreement between experimental and calculated structures. cambridge.org Studies have calculated the HOMO-LUMO energy gap of Rivastigmine to be 5.65 eV, providing insights into its chemical reactivity and kinetic stability. researchgate.net The electronic properties, such as total energy, binding energy, and dipole moment, have also been determined through DFT calculations, which are crucial for understanding its interaction with biological targets. nih.gov
| Property | Value | Reference |
|---|---|---|
| HOMO Energy | -5.57 eV | researchgate.net |
| LUMO Energy | 0.09 eV | researchgate.net |
| Band Gap (ΔE) | 5.65 eV | researchgate.net |
| Dipole Moment | 2.85 Debye | researchgate.net |
In Silico Prediction and Modeling of Pharmacokinetic Properties
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates like this compound. These predictions are crucial in the early stages of drug development to assess the compound's potential as a viable drug.
Computational models have been used to predict the pharmacokinetic properties of Rivastigmine and its derivatives. mdpi.comnih.gov Studies have shown that Rivastigmine is anticipated to cross the blood-brain barrier, a critical property for a drug targeting the central nervous system. scienceopen.comresearchgate.netscienceopen.com In silico ADMET prediction tools have been used to analyze Rivastigmine analogues, assessing their physicochemical properties, drug absorption, and drug-likeness. researchgate.net These computational approaches help in identifying derivatives with potentially improved pharmacokinetic profiles. ijpsdronline.comresearchgate.net
Conformational Analysis and Energy Minimization of Rivastigmine
Conformational analysis and energy minimization are essential computational techniques to determine the most stable three-dimensional structure of this compound. Understanding the preferred conformation is critical for predicting its binding mode to target proteins.
The structure of Rivastigmine has been minimized using computational methods like the CHARMm force field prior to docking studies to ensure an energetically favorable conformation. oatext.com Monte Carlo simulations have been employed to study the conformation of Rivastigmine, which supported the design of conformationally restricted analogues. nih.govacs.org These studies help in understanding how the flexibility of the molecule influences its interaction with the active sites of cholinesterase enzymes. mdpi.com The spatial conformational analysis reveals how Rivastigmine penetrates the narrow active-site gorge of AChE. researchgate.net
Computational Design and Screening of Novel Rivastigmine Derivatives
Computational methods play a crucial role in the rational design and virtual screening of novel Rivastigmine derivatives with potentially improved efficacy and selectivity.
Structure-based drug design approaches have led to the synthesis and evaluation of new series of Rivastigmine derivatives. For instance, novel hybrids of Rivastigmine with other pharmacophores, such as hydroxyphenylbenzimidazole, have been designed and studied computationally. mdpi.com Virtual screening of Rivastigmine analogues against cholinesterases has been performed to identify compounds with better binding affinities and pharmacokinetic properties. innovareacademics.innih.gov These in silico screening efforts have identified several promising derivatives that warrant further experimental investigation. ijpsdronline.comresearchgate.netijpsdronline.com The integration of computational and theoretical methodologies has been instrumental in unveiling rivastigmine derivatives as dual inhibitors of AChE and BuChE. researchgate.netx-mol.com
Development and Characterization of Novel Rivastigmine Derivatives and Prodrug Strategies
Synthesis of Hybrid Compounds Integrating Rivastigmine (B141) with Other Pharmacophores (e.g., Rivastigmine-Bambuterol Hybrids)
The synthesis of hybrid compounds represents a key strategy to develop multifunctional agents. This approach involves chemically linking the core structure of rivastigmine with another pharmacophore to yield a single molecule with a broader spectrum of activity.
A notable example is the creation of rivastigmine-bambuterol hybrids. Bambuterol (B1223079) is a prodrug of terbutaline (B1683087) and a potent inhibitor of butyrylcholinesterase (BChE). Researchers hypothesized that a hybrid of rivastigmine and bambuterol could exhibit high selectivity for BChE, an enzyme increasingly implicated in the progression of later-stage AD. mdpi.com In one study, a rivastigmine-bambuterol hybrid (MTR-1) and fourteen analogues were synthesized and characterized. mdpi.commdpi.comnih.gov The synthesis involved linking the respective pharmacophores to create novel biscarbamates. researchgate.net The rationale was that the ethanolamine (B43304) side chain of bambuterol is crucial for its BChE specificity, and incorporating this feature into a rivastigmine-based structure could significantly enhance selectivity for BChE over acetylcholinesterase (AChE). mdpi.com
Other hybrid designs include:
Rivastigmine-Curcumin Hybrids: A series of novel 2-methoxy-phenyl dimethyl-carbamate derivatives were designed and synthesized based on the structures of rivastigmine and curcumin. exlibrisgroup.com This strategy aims to combine the cholinesterase inhibitory action of rivastigmine with the antioxidant, anti-inflammatory, and anti-amyloid properties of curcumin. exlibrisgroup.com
Apigenin-Rivastigmine Hybrids: Novel hybrids were rationally designed and synthesized by combining rivastigmine with apigenin, a natural flavonoid known for its antioxidant and neuroprotective properties. researchgate.netnih.gov
Rivastigmine-Lipoic Acid Hybrids: Hybrids combining the rivastigmine skeleton with the natural antioxidant lipoic acid have been synthesized to create agents with both cholinesterase inhibition and ROS scavenging capabilities. unipi.it
Design and Synthesis of Multi-Target Directed Ligands Based on Rivastigmine Structure
Recognizing that Alzheimer's disease has a complex etiology involving more than just cholinergic deficits, researchers have focused on designing Multi-Target Directed Ligands (MTDLs). mdpi.comheraldopenaccess.us This approach aims to create single molecules capable of modulating several key pathological pathways, such as cholinesterase activity, amyloid-β (Aβ) aggregation, oxidative stress, and metal ion dyshomeostasis. unipi.itmdpi.com
Several MTDL strategies incorporating the rivastigmine scaffold have been explored:
Rivastigmine-Hydroxyphenylbenzimidazole (RIV-BIM) Hybrids: Seven novel hybrids were developed by conjugating the active moiety of rivastigmine with 2-isomeric hydroxyphenylbenzimidazole (BIM) units. mdpi.comresearchgate.net The rivastigmine part ensures cholinesterase inhibition, while the BIM unit provides antioxidant, metal-chelating, and Aβ aggregation-inhibiting properties. mdpi.comresearchgate.netmdpi.com
Rivastigmine-INDY Hybrids: A multitarget approach led to the design of rivastigmine-INDY hybrids. These compounds act as pseudo-irreversible inhibitors of BChE. Upon carbamate (B1207046) transfer to the enzyme's active site, they release INDY analogues, which are inhibitors of DYRK1A/CLK1 kinases, enzymes implicated in Aβ pathology and tau hyperphosphorylation. rsc.orgx-mol.net
Nature-Based Hybrids: New molecules have been synthesized by combining the rivastigmine skeleton with natural antioxidant agents like gallic acid, lipoic acid, and 2-chromonecarboxylic acid. unipi.it This "symbiotic" approach leverages the neuroprotective potential of natural products to create pleiotropic agents. unipi.it
Rivastigmine-Curcumin MTDLs: Based on the structures of rivastigmine and curcumin, a series of 2-methoxy-phenyl dimethyl-carbamate derivatives were designed as site-activated MTDLs. exlibrisgroup.com These compounds were engineered to inhibit cholinesterases and Aβ aggregation, and their hydrolysates were shown to have antioxidant and metal-chelating activities. exlibrisgroup.com
In Vitro and Preclinical Evaluation of Inhibitory Potency, Selectivity, and Biological Activities of Novel Derivatives
Novel rivastigmine derivatives undergo extensive in vitro and preclinical testing to characterize their therapeutic potential. Key evaluations include measuring their inhibitory potency against AChE and BChE, assessing their selectivity, and determining their effects on other AD-related biological processes.
Cholinesterase Inhibition and Selectivity: Many newly synthesized hybrids show potent inhibition of both AChE and BChE. For instance, rivastigmine-curcumin hybrids displayed sub-micromolar IC50 values, with compound 6a being about 20 times more potent against AChE than rivastigmine itself. exlibrisgroup.com In the RIV-BIM series, all compounds were better inhibitors of AChE than rivastigmine, and compounds of "series 5" were particularly potent BChE inhibitors. mdpi.comresearchgate.net
A primary goal for some derivatives is achieving high selectivity for BChE. The rivastigmine-bambuterol hybrids were notably successful in this regard. All synthesized analogues were more potent against BChE than AChE. mdpi.comnih.gov The lead compound, MTR-3 , demonstrated exceptional selectivity with an IC50 for BChE of 78 nM, while its AChE inhibition was negligible (IC50 > 100,000 nM). mdpi.comnih.govresearchgate.net Similarly, a derivative identified as 6a from another study was found to be a potent and selective BChE inhibitor with an IC50 of 0.33 μM and a selectivity index greater than 151.5. nih.gov
Interactive Table: Cholinesterase Inhibitory Activity of Novel Rivastigmine Derivatives
| Compound Series/Name | AChE IC50 | BuChE IC50 | Key Finding | Reference |
|---|---|---|---|---|
| Rivastigmine (Reference) | 32.1 µM | - | Baseline for comparison. | mdpi.com |
| RIV-BIM (Series 5) | Better than Rivastigmine | 0.9 - 1.7 µM | Potent dual inhibitors. | mdpi.comresearchgate.net |
| MTR-3 (Rivastigmine-Bambuterol) | > 100,000 nM | 78 nM | Highly selective BuChE inhibitor. | mdpi.comnih.govresearchgate.net |
| 6a (Rivastigmine-Curcumin) | 0.097 µM | Sub-micromolar | ~20-fold more potent on AChE than rivastigmine. | exlibrisgroup.com |
| 3d (Apigenin-Rivastigmine) | 6.8 µM (huAChE) | 16.1 µM (huBChE) | Reversible dual inhibitor with antioxidant properties. | researchgate.netnih.gov |
| LA1-3 (Rivastigmine-Lipoic Acid) | - | 340 - 378 nM | Potent BuChE inhibitors, 2-fold more active than rivastigmine. | unipi.it |
| 6a (Derivative) | - | 0.33 µM | Potent and selective BuChE inhibitor (Selectivity > 151.5). | nih.gov |
Other Biological Activities: Beyond cholinesterase inhibition, these novel derivatives often exhibit other crucial biological effects:
Inhibition of Aβ Aggregation: RIV-BIM hybrids (series 5) showed good capacity to inhibit both self- and Cu(II)-induced Aβ42 aggregation (40-60%). mdpi.comresearchgate.net Rivastigmine-curcumin and apigenin-rivastigmine hybrids also demonstrated significant inhibition of Aβ aggregation. exlibrisgroup.comnih.gov
Antioxidant and Metal Chelation: Many hybrids, particularly those incorporating moieties like curcumin, apigenin, or hydroxyphenylbenzimidazole, display antioxidant and metal-chelating properties. nih.govmdpi.commdpi.com The hydrolysate of the rivastigmine-curcumin hybrid 6a showed potent radical scavenging activity. exlibrisgroup.com
Neuroprotection: Apigenin-rivastigmine hybrid 3d exhibited remarkable neuroprotective effects against glutamate-induced cytotoxicity. nih.govunipi.it Compound 6a , a selective BuChE inhibitor, also displayed favorable neuroprotective properties. nih.gov
Blood-Brain Barrier (BBB) Permeability: In vitro and in vivo models are used to assess the ability of these new compounds to cross the BBB. Apigenin-rivastigmine hybrid 3d and the selective BuChE inhibitor 6a showed favorable BBB penetration potential. nih.govnih.gov
Prodrug Design Principles and Their Application to Rivastigmine Analogues
The prodrug approach is a key strategy for improving the pharmacokinetic properties of drugs, particularly for enhancing delivery to the central nervous system (CNS). rsc.org A significant challenge for CNS drugs is crossing the blood-brain barrier (BBB), which is impermeable to charged or highly polar molecules. researchgate.net
A "bio-oxidizable" prodrug strategy has been rationally designed for rivastigmine analogues. rsc.orgacs.org The core principle involves creating a neutral, more lipophilic precursor molecule that can passively cross the BBB. rsc.orgresearchgate.net Once inside the brain, this prodrug is converted via an oxidation reaction into the pharmacologically active, charged form of the drug. rsc.org This active molecule is then "trapped" within the CNS due to its charge, enhancing its local concentration and duration of action while minimizing peripheral exposure and associated side effects. rsc.orgrsc.org
This strategy was applied by designing cyclic analogues of rivastigmine. rsc.org The aromatic ring of rivastigmine was expanded to a 1,4-dihydroquinoline (B1252258) structure. rsc.orgresearchgate.net This structure contains a non-protonated enamine nitrogen at physiological pH, rendering the molecule neutral and capable of BBB penetration. researchgate.net In the brain, this 1,4-dihydroquinoline is oxidized to the corresponding quaternary quinolinium salt. rsc.orgrsc.org This charged quinolinium ion is the active acetylcholinesterase inhibitor, with the positive charge being crucial for binding to the catalytic anionic site of the enzyme. rsc.org
In vitro evaluations confirmed the validity of this approach: the reduced 1,4-dihydroquinoline forms were inactive as cholinesterase inhibitors (IC50 > 10^6 nM), whereas their oxidized quinolinium salt counterparts displayed high inhibitory potency (IC50 values as low as 7 nM). rsc.org These results validate the use of this redox-based prodrug system as a promising strategy for developing centrally selective AChE inhibitors based on the rivastigmine scaffold. rsc.orgacs.org
Preclinical Disease Models and Experimental Systems in Rivastigmine Research
In Vitro Enzyme Activity and Inhibition Assays
The inhibitory activity of (R)-Rivastigmine against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been a primary focus of in vitro studies. These assays, often employing recombinant human and animal cholinesterases, have been crucial in defining the compound's dual inhibitory profile.
This compound demonstrates potent inhibition of both AChE and BChE, a characteristic that distinguishes it from more selective AChE inhibitors like donepezil (B133215). nih.govtandfonline.complos.org In vitro studies have reported a range of half-maximal inhibitory concentrations (IC50), reflecting variations in experimental conditions and the source of the enzymes. For instance, the IC50 values for this compound have been reported to range from 4.3 to 4760 nM for AChE and 16 to 238 nM for BChE. rndsystems.com One study found IC50 values of 4.15 µM for AChE and 0.037 µM for BChE, highlighting its greater potency for BChE. medchemexpress.commedchemexpress.com Another study using male Wistar rat brain enzymes showed IC50 values of 4.3 nM for AChE and 31 nM for BChE. nih.govdovepress.com This dual inhibition is considered significant because as Alzheimer's disease progresses, AChE activity declines while BChE activity increases, suggesting that inhibiting both enzymes may be beneficial. plos.orgnih.gov
Interactive Table: IC50 Values of this compound for Cholinesterases
| Enzyme | Species/Source | IC50 | Reference |
| Acetylcholinesterase (AChE) | Recombinant Human | 4.15 µM | medchemexpress.commedchemexpress.com |
| Butyrylcholinesterase (BChE) | Recombinant Human | 0.037 µM | medchemexpress.commedchemexpress.com |
| Acetylcholinesterase (AChE) | Rat Brain | 4.3 nM | nih.govdovepress.com |
| Butyrylcholinesterase (BChE) | Rat Brain | 31 nM | nih.govdovepress.com |
| Acetylcholinesterase (AChE) | Human | 4.3 - 4760 nM | rndsystems.com |
| Butyrylcholinesterase (BChE) | Human | 16 - 238 nM | rndsystems.com |
In Vivo Animal Models of Neurodegenerative Conditions
To understand the effects of this compound in a more complex biological context, researchers have turned to various in vivo animal models that replicate aspects of neurodegenerative diseases.
Acetylcholinesterase Knockout Mouse Models
Studies utilizing acetylcholinesterase knockout (AChE-/-) mice have provided crucial insights into the role of BChE in the brain and the specific action of this compound. nih.govplos.orgnih.gov In these mice, which lack AChE, BChE is believed to take over the hydrolysis of acetylcholine (B1216132). nih.gov Research has shown that extracellular acetylcholine levels in the hippocampus of AChE-/- mice are significantly elevated—about 30-fold higher—compared to wild-type mice. nih.govresearchgate.netresearchgate.net
When this compound was administered to these knockout mice, it caused a further doubling of acetylcholine levels in the hippocampus. nih.govresearchgate.net This effect was not observed with the selective AChE inhibitor donepezil, providing strong evidence that this compound's ability to increase acetylcholine in the absence of AChE is due to its inhibition of BChE. plos.orgplos.orgnih.govresearchgate.net These findings underscore the importance of BChE in regulating brain acetylcholine and highlight the potential advantage of this compound's dual inhibitory action, particularly in later stages of Alzheimer's disease where AChE activity is significantly reduced. nih.govualberta.ca
Transgenic Drosophila Models of Neurodegenerative Diseases
The fruit fly, Drosophila melanogaster, has emerged as a valuable model organism for studying neurodegenerative diseases due to its genetic tractability and the conservation of many disease-related genes and pathways with humans. nih.govresearchgate.net Transgenic Drosophila models expressing the human amyloid-beta 42 (Aβ42) peptide are used to mimic key aspects of Alzheimer's disease, including the formation of amyloid plaques, neurodegeneration, and associated behavioral deficits like impaired climbing ability. nih.govopenbiologyjournal.comresearchgate.net
In studies using these Alzheimer's disease model flies, this compound has been shown to be effective in mitigating some of the pathological phenotypes. nih.gov Research comparing this compound and another cholinesterase inhibitor, galantamine, found that this compound was more potent in improving the climbing ability of the Alzheimer's model flies and reducing oxidative stress. nih.govnih.gov Both drugs were found to increase the lifespan of the affected flies. nih.govnih.gov Interestingly, while galantamine was a more potent inhibitor of acetylcholinesterase in this model, this compound showed a greater effect in reducing the activity of caspases 3 and 9, suggesting it may have a more potent anti-apoptotic effect. nih.govresearchgate.net However, galantamine was more effective at preventing the formation of Aβ42 aggregates. nih.govnih.gov
Investigation of Central Cholinergic Pathways and Neurotransmitter Levels in Animal Brains
The primary therapeutic effect of this compound is attributed to its ability to increase the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission. tandfonline.com This is particularly relevant in conditions like Alzheimer's disease, which are characterized by a deficit in cortical cholinergic activity. tandfonline.commdpi.com
Microdialysis studies in rats have demonstrated that this compound can effectively inhibit both AChE and BChE in the cerebral cortex, leading to an increase in acetylcholine levels. tandfonline.com For example, one study in rats showed that this compound inhibited AChE by 40% and BChE by 25% in the cerebral cortex. tandfonline.com In aged rats, this compound was found to decrease brain AChE activity, which correlated with improved performance in learning and memory tasks. nih.gov Furthermore, in tau-transgenic mice, this compound significantly increased hippocampal acetylcholine levels. taurx.com These findings support the notion that by inhibiting the breakdown of acetylcholine, this compound helps to compensate for the cholinergic deficits associated with neurodegenerative diseases. tandfonline.comnih.gov
Studies on Amyloid Aggregation and Protein Misfolding in Preclinical Contexts
Beyond its effects on cholinesterases, research has explored the potential of this compound to influence the pathological aggregation of proteins, a hallmark of many neurodegenerative diseases. scienceopen.comresearchgate.net Studies have utilized models such as human insulin (B600854) protein aggregation to investigate these effects. Human insulin can be induced to form amyloid-like fibrils in vitro, providing a model system to study protein misfolding. scienceopen.comresearchgate.net
In this context, this compound has been shown to inhibit the fibrillation of human insulin. scienceopen.comscienceopen.com Techniques like Thioflavin T fluorescence and light scattering have demonstrated that this compound can interfere with the aggregation process. scienceopen.com It is thought that the drug interacts with the hydrophobic domains of the protein, thereby hindering the intermolecular interactions necessary for fibril formation. scienceopen.comresearchgate.net Furthermore, some studies suggest that this compound can direct the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway, potentially reducing the production of amyloid-beta peptides. rndsystems.commdpi.com Research on rivastigmine-indole hybrids has also shown an ability to inhibit Aβ42 self-aggregation. mdpi.com
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing (R)-Rivastigmine's pharmacokinetics in diverse populations?
- Methodological Answer: Population pharmacokinetic studies should employ steady-state plasma concentration measurements using liquid chromatography–tandem mass spectrometry (LC–MS/MS) to quantify this compound and its metabolite NAP226-90. Stratify participants by renal function (e.g., creatinine clearance [CLCR] or estimated glomerular filtration rate [eGFR]) to evaluate dose adjustments. For example, a phase III study used single blood samples from patients with varying renal function to construct boxplots correlating plasma concentrations with CLCR .
Q. How is this compound's acetylcholinesterase inhibition efficacy validated in preclinical models?
- Methodological Answer: Use scopolamine-induced amnesia or colchicine-induced neurodegeneration models in rodents. Measure cognitive recovery via maze tests (e.g., Morris water maze) and biochemical markers (e.g., brain Aβ levels). In acute studies, compare this compound-loaded nanostructures (e.g., ING6 formulation) against plain drug gels, assessing permeation rates over 8 hours using Franz diffusion cells .
Q. What standardized tools are used to evaluate cognitive outcomes in this compound clinical trials?
- Methodological Answer: The Mini-Mental State Examination (MMSE) and Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog) are primary endpoints. For rigor, include secondary biomarkers like Aβ levels (measured via ELISA) and oxidative stress markers (e.g., malondialdehyde [MDA] via thiobarbituric acid assay). A 2023 study demonstrated insulin and this compound’s synergistic reduction of Aβ in T3D rats (F3,28 = 431.3, p < 0.001) .
Advanced Research Questions
Q. How can conflicting efficacy data between oral and transdermal this compound formulations be resolved?
- Methodological Answer: Conduct individual patient data (IPD) network meta-analyses (NMA) to adjust for covariates like disease severity and comorbidities. A 2022 IPD NMA found transdermal (R)-Rivigmine (MD=1.06, 95% CI: 0.04–2.08) outperformed oral forms but emphasized using a minimal clinically important difference (MCID) threshold (e.g., ≥1.40 MMSE points) to contextualize significance .
Q. What strategies optimize this compound bioavailability in novel delivery systems?
- Methodological Answer: Design self-assembled nanostructures (e.g., nonionic surfactant-based ING6) for enhanced nasal permeation. Validate using in vitro permeation studies (e.g., 60.49% drug release in 8 hours vs. 30% for plain gel) and in vivo efficacy in scopolamine models. Maintain nasal pH (6.10 ± 0.20) to avoid mucosal irritation .
Q. How should clinical trials address this compound’s limited evidence in Down syndrome (DS)-associated Alzheimer’s dementia (AD)?
- Methodological Answer: Design randomized controlled trials (RCTs) with DS-specific inclusion criteria (e.g., age ≥35 years, confirmed AD pathology via CSF biomarkers). Account for physiological differences (e.g., altered metabolism) by adjusting dosing intervals. Note that a 2009 systematic review found no RCTs meeting these criteria, highlighting the need for pilot pharmacokinetic studies .
Q. What statistical approaches reconcile contradictory outcomes in meta-analyses of cholinesterase inhibitors?
- Methodological Answer: Apply mixed-treatment comparison models with Bayesian frameworks to rank treatments by P-scores. For example, transdermal this compound scored 82% efficacy in IPD analysis, but heterogeneity adjustments (e.g., random-effects models) are critical for interpreting confidence intervals .
Methodological Guidance
- Data Contradiction Analysis: Use GRADE (Grading of Recommendations Assessment, Development, and Evaluation) to assess evidence quality. For this compound vs. placebo, Appendix Table E.22 (strength of evidence) can guide risk-of-bias evaluations .
- Ethical Compliance: Obtain institutional review board (IRB) approval for vulnerable populations (e.g., DS patients). Document participant selection criteria and recruitment sources explicitly .
- Literature Synthesis: Categorize studies into efficacy, safety, and mechanistic themes. Extract direct quotations and data with page numbers for reproducibility, as per systematic review guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
